![molecular formula C19H17N7O3 B11331299 4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11331299.png)
4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a promising candidate for various biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step reactions starting from readily available starting materialsKey reaction conditions include the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H17N7O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C19H17N7O3/c1-10-18-12(11-3-4-13(27)14(7-11)29-2)8-17(28)21-19(18)26(23-10)16-6-5-15-22-20-9-25(15)24-16/h3-7,9,12,27H,8H2,1-2H3,(H,21,28) |
InChI Key |
HCPJSTVSKHBMCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)O)OC)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
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